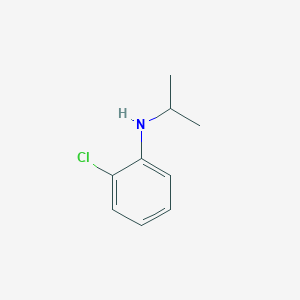

(2-Chloro-phenyl)-isopropyl-amine

Description

(2-Chloro-phenyl)-isopropyl-amine is a substituted phenethylamine derivative featuring an isopropyl-amine group attached to a 2-chlorophenyl ring. Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties and target selectivity .

Propriétés

IUPAC Name |

2-chloro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRMYLUIMGTZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335039 | |

| Record name | (2-chloro-phenyl)-isopropyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78235-07-1 | |

| Record name | 2-Chloro-N-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78235-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-chloro-phenyl)-isopropyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-phenyl)-isopropyl-amine typically involves the reaction of 2-chlorobenzaldehyde with isopropylamine. The process can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.

Industrial Production Methods

On an industrial scale, the production of (2-Chloro-phenyl)-isopropyl-amine may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of the imine intermediate using a palladium or platinum catalyst. This method ensures high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloro-phenyl)-isopropyl-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of phenolic or alkoxy derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

The compound exhibits significant pharmacological activities, particularly as a β-adrenergic blocker. Research indicates that derivatives of isopropylamine, including (2-Chloro-phenyl)-isopropyl-amine, can inhibit platelet aggregation and show potential in treating cardiovascular diseases by modulating adrenergic activity .

Table 1: Pharmacological Activities of Isopropylamine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| (2-Chloro-phenyl)-isopropyl-amine | β-Adrenergic blocking | |

| Propranolol | Antiarrhythmic | |

| Phenylephrine | Vasoconstrictor |

Case Study: Synthesis of Propranolol

A notable application of (2-Chloro-phenyl)-isopropyl-amine is in the synthesis of propranolol, a widely used medication for hypertension and anxiety. The reaction involves the coupling of chloroaniline derivatives with isopropylamine under specific conditions to yield the desired product .

Table 2: Synthesis Pathway of Propranolol

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 1-Chloro-3-(1-naphthoxy)-2-propanol | Reflux with isopropylamine | Propranolol |

| 2 | Isopropyl chloroformate | Alkaline conditions | Isopropyl N-chlorophenyl carbamate |

Reactivity and Mechanisms

(2-Chloro-phenyl)-isopropyl-amine serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various nucleophilic substitution reactions and can lead to the formation of complex organic molecules.

Table 3: Reactivity Overview

| Reaction Type | Mechanism | Example Product |

|---|---|---|

| SN1 | Carbocation formation | N-isopropyl-N-(2-chlorophenyl) amine |

| SN2 | Direct substitution | Isopropyl N-chlorophenyl carbamate |

Use in Agrochemicals

The compound has applications in the agrochemical industry, particularly as a precursor for herbicides and pesticides. Its derivatives can enhance the efficacy of active ingredients by improving their solubility and stability .

Mécanisme D'action

The mechanism of action of (2-Chloro-phenyl)-isopropyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Pharmacologically Active Analogs

RO5073012: A TAAR1-Selective Agonist

RO5073012 ((4-chloro-phenyl)-(3H-imidazol-4-ylmethyl)-isopropyl-amine) is a potent trace amine-associated receptor 1 (TAAR1) agonist with high affinity across species (mouse, rat, monkey, human). Key findings include:

- Efficacy : Acts as a partial agonist (24–43% efficacy vs. β-phenylethylamine), making it suitable for modulating TAAR1 activity without full receptor activation .

- Structural Insights : The 4-chloro-phenyl group and imidazole moiety contribute to its selectivity. In contrast, the 2-chloro substitution in the target compound may alter steric interactions and receptor engagement.

(6,7-Dimethoxy-quinazolin-4-yl)-isopropyl-amine

This 4-aminoquinazoline derivative, synthesized during lead optimization, exhibits:

- Molecular Weight : 248.0 g/mol (LCMS data) .

- Applications: Potential as a kinase inhibitor or anticancer agent, leveraging the quinazoline core’s affinity for ATP-binding pockets. The isopropyl-amine group enhances solubility and bioavailability compared to bulkier substituents .

Table 1: Pharmacological Comparison of Isopropyl-amine Derivatives

Comparison with Herbicidal Compounds

Glyphosate Isopropyl-amine

WeedLock Bioherbicide

WeedLock, a plant-based herbicide, shows comparable efficacy to glyphosate isopropyl-amine at higher application rates (1345.50 L ha⁻¹). However, it exhibits lower persistence, with efficacy dropping to 50% at 35 days post-application vs. 65% for synthetic herbicides .

Table 2: Herbicidal Performance at Recommended Rates

| Compound | Application Rate | Fresh Weight Reduction (%) | Persistence (DAS) |

|---|---|---|---|

| Glyphosate isopropyl-amine | 2 L ha⁻¹ | 88.35–98.03 | 60+ |

| WeedLock | 1345.50 L ha⁻¹ | 76.60–96.34 | 35–60 |

Structural and Functional Variations in Other Derivatives

(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amine

The pyridine ring may enhance metabolic stability compared to phenyl analogs .

[(2-Chloro-6-fluorophenyl)methyl][3-(imidazolyl)propyl]amine

With a fluorophenyl group and imidazole chain, this compound (CAS 852934-12-4) exemplifies structural diversification for targeting specific enzymes or receptors, though its exact applications remain unspecified .

Activité Biologique

(2-Chloro-phenyl)-isopropyl-amine, also known by its chemical structure C9H12ClN, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that underline its application in various fields.

(2-Chloro-phenyl)-isopropyl-amine features a chloro substituent on the phenyl ring and an isopropyl group attached to the amine nitrogen. These structural elements influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClN |

| Molecular Weight | 173.65 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

The biological activity of (2-Chloro-phenyl)-isopropyl-amine is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the isopropyl group may enhance its binding affinity and selectivity compared to similar compounds.

Potential Mechanisms:

- Receptor Modulation: The compound may act as a ligand for specific receptors, altering signaling pathways.

- Enzyme Inhibition: It can inhibit enzyme activities, which may be relevant in therapeutic contexts, particularly in neurological disorders.

Biological Activities

Research indicates that (2-Chloro-phenyl)-isopropyl-amine exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial and antifungal effects, making it a candidate for further exploration in infectious disease treatments.

- Neuropharmacological Effects: Investigations into its use for treating neurological disorders have shown promise, particularly regarding its interaction with neurotransmitter systems .

- Cytotoxicity Against Cancer Cells: Certain derivatives of phenethylamines, including compounds related to (2-Chloro-phenyl)-isopropyl-amine, have demonstrated cytotoxic effects against various cancer cell lines. For instance, modifications to the structure have led to significant apoptotic activity in MCF-7 breast cancer cells .

Table 2: Biological Activities and IC50 Values

| Activity Type | Cell Line / Target | IC50 Value (μM) |

|---|---|---|

| Antimicrobial | Various pathogens | Not specified |

| Cytotoxicity | MCF-7 | 0.07 ± 0.0061 |

| Neuropharmacological Effects | Neurotransmitter systems | Not specified |

Case Studies

Several studies have highlighted the biological relevance of (2-Chloro-phenyl)-isopropyl-amine and its derivatives:

- Study on Anticancer Activity: A study focused on quinazolinone derivatives indicated that modifications similar to those seen in (2-Chloro-phenyl)-isopropyl-amine resulted in enhanced cytotoxicity against cancer cells. The introduction of isopropyl groups was linked to improved binding with key enzymes involved in cancer progression .

- Neuropharmacological Research: Research has explored the compound's effects on neurotransmitter systems, suggesting that it may modulate dopamine and serotonin pathways, which are critical in treating mood disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.